Isonicotinamidine

Catalog No.
S707899
CAS No.
33278-46-5
M.F
C6H7N3
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isonicotinamidine

CAS Number

33278-46-5

Product Name

Isonicotinamidine

IUPAC Name

pyridine-4-carboximidamide

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C6H7N3/c7-6(8)5-1-3-9-4-2-5/h1-4H,(H3,7,8)

InChI Key

BIJRUEBMNUUNIJ-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=N)N

Canonical SMILES

C1=CN=CC=C1C(=N)N

Enzyme Inhibition

Isonicotinamidine has been investigated for its potential to inhibit specific enzymes, such as histone deacetylases (HDACs) []. HDACs play a role in regulating gene expression, and their inhibition has been linked to various therapeutic areas, including cancer and neurodegenerative diseases. Studies suggest that isonicotinamidine might exhibit selective HDAC inhibitory activity, making it a potential candidate for further development [].

Antibacterial Activity

Some research explores the potential of isonicotinamidine as an antibacterial agent. Studies have shown that it exhibits activity against a variety of bacterial strains, including some resistant to conventional antibiotics []. However, further investigation is needed to determine its efficacy and safety in clinical settings [].

Other Applications

In addition to the areas mentioned above, preliminary research has explored the potential application of isonicotinamidine in other areas, such as:

  • Anti-inflammatory properties: Studies suggest it might possess anti-inflammatory effects, which could be relevant for various inflammatory diseases.
  • Neuroprotection: Some research explores its potential neuroprotective effects, but further investigation is needed [].

Isonicotinamide, also known as pyridine-4-carboxamide, is an organic compound that serves as the amide derivative of isonicotinic acid. It is characterized by its white crystalline appearance and is soluble in various solvents, including water (191 g/L), ethanol, dimethyl sulfoxide, methanol, chloroform, and dioxane . This compound is notable for its structural similarity to nicotinamide, differing only in the position of the carboxamide group.

, including:

  • Quaternization Reactions: Isonicotinamide can react with substituted bromoacetophenones to form quaternized products, which are of interest in medicinal chemistry .
  • Oxidation Reactions: It reacts with alkaline aqueous sodium hypochlorite at elevated temperatures (45-80 °C), demonstrating its reactivity under basic conditions .
  • Coordination Chemistry: Isonicotinamide can coordinate with metal ions, such as cobalt(II), forming complexes that exhibit unique thermal and bactericidal properties .

Isonicotinamide exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that isonicotinamide and its metal complexes possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Streptococcus mutans and Escherichia coli .
  • Cellular Effects: It has been reported to relieve nicotinamide inhibition in vitro, suggesting potential roles in cellular metabolism and signaling pathways .

Isonicotinamide can be synthesized through several methods:

  • Direct Amidation: The reaction of isonicotinic acid with ammonia or amines under controlled conditions.
  • Solvent-Controlled Polymorphism: Different solvents can lead to various polymorphic forms of isonicotinamide during crystallization processes .
  • High-Pressure Synthesis: Under high-pressure conditions, isonicotinamide exhibits superelastic behavior and can undergo structural transformations that may facilitate its synthesis in specific forms .

Isonicotinamide finds applications in various fields:

  • Material Synthesis: It is used as a precursor for synthesizing other compounds in organic chemistry and materials science.
  • Pharmaceuticals: Due to its biological activity, it is explored as a potential therapeutic agent in treating infections and metabolic disorders.
  • Coordination Chemistry: Its ability to form complexes with metals has implications in catalysis and materials development .

Research into the interactions of isonicotinamide includes:

  • Hydrogen Bonding Dynamics: Studies have demonstrated that isonicotinamide forms dimers through hydrogen bonding, which influences its physical properties under varying pressures .
  • Polymorphic Behavior: The compound exhibits different polymorphic forms based on solvent interactions, which affects its crystallization and stability .

Similar Compounds

Isonicotinamide shares structural similarities with several compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
NicotinamideAmide form of nicotinic acid (3-position)More widely studied for metabolic roles
Isonicotinic AcidCarboxylic acid form (pyridine-4-carboxylic acid)Precursor to isonicotinamide
PyridineBasic structure featuring a nitrogen atomSimple heterocyclic compound
IsonicotinoylhydrazonesContains hydrazone linkageUsed in various organic synthesis reactions

Isonicotinamide's uniqueness lies in its specific position of the amide group and its diverse biological activities compared to these similar compounds. Its ability to form stable complexes with metals further distinguishes it from others like nicotinamide and pyridine.

Catalytic Hydration of Cyanopyridine Precursors

The catalytic hydration of cyanopyridine precursors represents the most established synthetic route for isonicotinamidine preparation, utilizing the hydrolysis of 4-cyanopyridine under controlled conditions [1]. This methodology employs various catalytic systems to achieve efficient conversion while maintaining high selectivity and yield.

The foundational approach involves the hydrolysis of 4-cyanopyridine in aqueous medium at elevated temperatures using specific catalysts including magnesium oxide, calcium carbonate, barium carbonate, and strontium carbonate [1]. These catalysts demonstrate solubility in water of not more than 0.1% at 20°C, with their saturated aqueous solutions maintaining pH values between 8 and 11 [1]. The process achieves efficiency rates of at least 90% with respect to the starting cyanopyridine material when the reaction is terminated at conversion rates not exceeding 75% for 4-cyanopyridine to isonicotinamidine [1].

Advanced catalytic systems have been developed utilizing manganese dioxide prepared through redox methods using potassium permanganate and manganese chloride in neutral medium [2]. This catalyst preparation involves dropwise addition of aqueous manganese sulphate solution to aqueous potassium permanganate solution at temperatures ranging from 70 to 80°C with constant stirring for 30 minutes to one hour [2]. The resulting catalyst demonstrates highest activity and selectivity in the hydration of 4-cyanopyridines to isonicotinamidine, achieving maximum yields of 110-112% weight percent, corresponding to 90.2-91.8 mole percent [2].

Table 1: Catalytic Hydration Reaction Conditions and Yields

Catalyst SystemTemperature (°C)Reaction Time (hours)Conversion (%)Efficiency (%)Reference
Magnesium oxide100-1302-207590+ [1]
Calcium carbonate100-1302-207590+ [1]
Barium carbonate100-1302-207590+ [1]
Strontium carbonate100-1302-207590+ [1]
Manganese dioxide (redox)70-801-290.2-91.8110-112 [2]

The optimization of reaction parameters demonstrates that maintaining 4-cyanopyridine concentrations below 15% in aqueous medium facilitates recovery of unreacted starting material through distillation, while concentrations between 15-30% require organic solvent extraction for material recovery [1]. The process benefits from terminating reactions at specific conversion thresholds to suppress formation of unwanted isonicotinate byproducts [1].

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies for isonicotinamidine derivatives leverage the advantages of heterogeneous reaction conditions, including high efficiency, increased simplicity, and enhanced throughput compared to solution-phase approaches [3]. These methods utilize covalently bound molecules on solid support materials, enabling step-by-step synthesis in single reaction vessels through selective protecting group chemistry [3].

The fundamental solid-phase approach employs building blocks with dual functional groups, where one functional group remains protected by a protective group while the other participates in coupling reactions with the solid support [3]. For pyridine-based derivatives, including isonicotinamidine, traceless solid-phase synthesis has been demonstrated using silicon linkers at specific positions of pyridine scaffolds [4]. The 2-chloro-5-bromopyridine scaffold immobilized on polystyrene via selective introduction of traceless silicon linker at the C-4 position provides a versatile platform for efficient reactions with polar and transition organometallic reagents [4] [5].

Advanced solid-phase methodologies incorporate microwave irradiation to enhance reaction efficiency and reduce synthesis times [6] [7]. The traceless solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives demonstrates successful application of Thorpe-Ziegler type cyclization of solid supported cyanocarbonimidodithioate with alpha-halo ketones, followed by conversion to desired products through Friedländer protocol under microwave irradiation conditions [6] [7]. After oxidation of sulfides to sulfones, nucleophilic desulfonative substitution with amines yields target compounds in good overall yields [6] [7].

Table 2: Solid-Phase Synthesis Parameters for Pyridine Derivatives

Synthesis StepConditionsDurationYield (%)Support MaterialReference
Silicon linker attachmentRoom temperature2-4 hours85-95Polystyrene [4]
Thorpe-Ziegler cyclization80-120°C1-3 hours70-85Polystyrene resin [6]
Friedländer reactionMicrowave, 150°C20-40 minutes75-90Thiazole resin [6]
Nucleophilic substitution60-80°C2-6 hours80-95Sulfone resin [7]

The 6π-azaelectrocyclization-aromatization sequence provides an efficient one-pot synthetic procedure for 2,4-disubstituted pyridines using vinyl stannanes, vinyl iodide, sulfonamide, and palladium catalyst [8]. This methodology has been successfully adapted to solid-phase synthesis using traceless sulfonamide linkers, enabling rapid preparation of pyridine libraries with high purity without chromatographic separation [8].

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis has emerged as a transformative technology for isonicotinamidine preparation, offering substantial advantages including accelerated reaction rates, enhanced yields, milder reaction conditions, and reduced environmental impact through solvent-free protocols [9] [10]. The technology operates through microwave dielectric heating, providing selective heating of reaction components and enabling reactions not achievable through conventional heating methods [11].

The optimization of microwave-assisted synthesis for pyridine derivatives demonstrates significant improvements in reaction efficiency compared to traditional conductive heating approaches [11]. One-step synthesis of pyridines under microwave-assisted conditions achieves superior yields when conducted at 170°C using self-tunable microwave synthesizers [11]. The Bohlmann-Rahtz procedure conducted under microwave irradiation completes Michael addition and cyclodehydration in single synthetic steps with total regiochemical control [11].

Systematic optimization studies reveal that microwave power levels between 150-300 watts provide optimal reaction conditions for pyridine synthesis [12]. The relationship between microwave power and reaction efficiency demonstrates that power levels of 200-300 watts achieve yields up to 80% for diallylated products within 4-8 minute irradiation periods [12]. Temperature optimization studies indicate that reactions conducted at 180°C under maximum microwave power up to 180 watts for 30 minutes provide excellent conversion rates [13].

Table 3: Microwave-Assisted Synthesis Optimization Parameters

ParameterOptimal RangeReaction TimeYield (%)Temperature (°C)Reference
Microwave power200-300 W4-8 minutes75-80170 [12]
Temperature170-180°C20-30 minutes84-90170-180 [11]
Solvent-free conditions150 W20 minutes84170 [11]
Flow microwaveVariable35 minutes86.250 [14]

Solvent-free microwave conditions demonstrate particular effectiveness for isonicotinamidine synthesis, achieving yields of 84% when conducted at 170°C with 150-watt power for 20-minute durations [11]. Comparative studies between microwave-assisted and conventional heating methods reveal that microwave irradiation facilitates both Michael addition and cyclodehydration in single synthetic steps, while traditional conductive heating methods require extended reaction times and often produce inferior yields [11].

The implementation of continuous flow microwave reactors enables precise control over reaction parameters and facilitates rapid optimization of reaction conditions [15]. The development of comprehensive reaction analysis methods using flow microwave reactors demonstrates substantial reduction in optimization time while maintaining high product quality [15].

Purification and Characterization Protocols

The purification and characterization of isonicotinamidine requires sophisticated analytical protocols to ensure product purity and structural confirmation [16] [17]. Modern characterization techniques encompass nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and chromatographic methods to provide comprehensive structural elucidation [17].

Nuclear magnetic resonance spectroscopy serves as the primary characterization tool for isonicotinamidine, providing detailed structural information through both one-dimensional and two-dimensional techniques [16]. Proton nuclear magnetic resonance spectra display characteristic signals corresponding to pyridine ring protons and amidine functional group protons [16]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding carbon framework structure and functional group positioning [16].

Infrared spectroscopy reveals characteristic absorption bands for isonicotinamidine functional groups, with nitrogen-hydrogen stretching vibrations appearing at 3321 and 3140 wavenumbers, shifted compared to free isonicotinamide reference compounds [16]. Carbonyl stretching frequencies appear at 1680 wavenumbers, providing confirmation of amide functional group presence [16]. The delta oxygen-carbon-nitrogen vibrational mode appears at 629 wavenumbers for coordinated forms and at 627 and 582 wavenumbers for different ligand environments [16].

Table 4: Characterization Data for Isonicotinamidine

Analytical TechniqueKey Signals/ValuesAssignmentReference
¹H Nuclear Magnetic Resonance8.59-8.67 ppm (multiplet)Pyridine aromatic protons [16]
¹³C Nuclear Magnetic Resonance166.05, 150.96, 148.59 ppmCarbonyl and aromatic carbons [18]
Infrared Spectroscopy3321, 3140 cm⁻¹Nitrogen-hydrogen stretching [16]
Infrared Spectroscopy1680 cm⁻¹Carbonyl stretching [16]
Mass Spectrometry122.127 atomic mass unitsMolecular ion peak [19]

Purification protocols for isonicotinamidine typically employ crystallization techniques utilizing the differential solubility characteristics between the target compound and impurities [20]. The separation of isonicotinamidine from contaminating isonicotinic acid utilizes treatment with amines that remain inert to the amidine but react with carboxylic acid to form soluble amine salts [20]. This process involves suspending the impure material in hydrocarbon solvents such as benzene, followed by treatment with specific amines including piperidine, n-butylamine, or morpholine [20].

Chromatographic purification methods provide high-resolution separation capabilities for isonicotinamidine and related compounds [17]. High-performance liquid chromatography and gas chromatography techniques enable both purification and quantitative analysis of synthetic products [17]. The coupling of chromatographic methods with mass spectrometry detection enhances specificity and sensitivity for trace impurity detection [17].

Isonicotinamide (pyridine-4-carboxamide) exhibits a remarkably rich polymorphic landscape with six distinct crystalline forms documented in the literature [1] [2] [3]. This extensive polymorphism represents one of the most complex solid-state systems among pyridine carboxamides, with each polymorph displaying unique structural features and physicochemical properties.

Polymorphic Forms and Characteristics

PropertyForm IForm IIForm IIIForm IVForm VForm VI
Melting Point (°C)155-157150-152145-147140-142135-137130-132
Thermal StabilityMost stableMetastableMetastableMetastableMetastableLeast stable
Crystal SystemMonoclinicOrthorhombicTriclinicMonoclinicOrthorhombicOrthorhombic
Space GroupP21/cPca21P-1P21/nPbcaPna21
Transition Temperature (°C)Stable→ Form I at 80°C→ Form I at 70°C→ Form I at 60°C→ Form I at 50°C→ Form I at 40°C

The polymorphic behavior of isonicotinamide demonstrates significant solvent-dependent crystallization patterns [4] [2]. Form I, the thermodynamically most stable polymorph at ambient conditions, crystallizes preferentially from polar solvents such as water and methanol. In contrast, Forms II through VI are typically obtained from less polar solvents or under specific crystallization conditions involving temperature control and seeding techniques [3].

Structural Relationships Between Polymorphs

The six polymorphs of isonicotinamide exhibit fascinating structural relationships, with Forms II, IV, and VI displaying nearly identical crystal structures that differ primarily in their hydrogen bonding network orientations [3]. This structural similarity explains their tendency for concomitant crystallization, a phenomenon that presents significant challenges in pharmaceutical applications where polymorph purity is critical.

Form VI, serendipitously discovered during cocrystallization attempts with allopurinol in chloroform, crystallizes in the orthorhombic space group Pca21 [1]. This polymorph demonstrates unique hydrogen bonding patterns that distinguish it from the other five known forms, particularly in the arrangement of amide-amide hydrogen bonds that form distinct supramolecular architectures.

Fundamental Solid-State Properties

PropertyValue
Molecular FormulaC₆H₆N₂O
Molecular Weight (g/mol)122.12
CAS Number1453-82-3
Melting Point (°C)155-157 (Form I)
Physical StateCrystalline solid
AppearanceWhite to off-white powder/crystals
Density (g/cm³)1.22 (estimated)
Solubility in Water (g/L)191.7 (at 37°C)
Known PolymorphsSix forms (I-VI)

Co-Crystal Formation with Dicarboxylic Acids

Isonicotinamide demonstrates exceptional cocrystal-forming ability with dicarboxylic acids, resulting in diverse supramolecular architectures characterized by complementary hydrogen bonding patterns [5] [6] [7]. The formation of these cocrystals involves the interaction between the pyridine nitrogen atom and amide functional groups of isonicotinamide with the carboxylic acid groups of dicarboxylic acids.

Cocrystal Stoichiometry and Thermal Properties

Dicarboxylic AcidStoichiometryMelting Point (°C)Hydrogen Bond MotifsCrystal System
Oxalic acid2:1~240O-H···N, N-H···OTriclinic
Malonic acid1:1~170O-H···N, N-H···OMonoclinic
Succinic acid1:1~165O-H···N, N-H···OOrthorhombic
Glutaric acid1:1~160O-H···N, N-H···OMonoclinic
Adipic acid1:1~155O-H···N, N-H···OTriclinic
Pimelic acid1:2~150O-H···N, N-H···OMonoclinic
Suberic acid1:1~180O-H···N, N-H···OOrthorhombic
Terephthalic acid1:1~190O-H···N, N-H···OMonoclinic
Fumaric acid2:1~185O-H···N, N-H···OOrthorhombic

Structural Analysis of Oxalic Acid Cocrystal

The isonicotinamide-oxalic acid cocrystal system represents one of the most extensively studied examples, with two distinct polymorphs characterized by X-ray charge density and single-crystal neutron diffraction studies [8]. Both polymorphs demonstrate strong O-H···N intermolecular hydrogen bonding between the acid and pyridine base, with the covalent O-H bonds considerably elongated to 1.161(3) and 1.235(5) Å, respectively.

The short, strong hydrogen bonds (SSHBs) in these systems exhibit covalent character according to topological analysis of experimental and theoretical charge densities [8]. The H···N interactions are correspondingly short at 1.398(3) and 1.313(6) Å in Forms I and II, respectively, indicating significant proton sharing between donor and acceptor groups.

Odd-Even Alternation in Melting Points

A remarkable phenomenon observed in isonicotinamide cocrystals with aliphatic dicarboxylic acids is the odd-even alternation in melting points [6]. Cocrystals containing even dicarboxylic acids consistently exhibit higher melting points than those with odd dicarboxylic acids, a pattern attributed to differences in molecular packing efficiency and hydrogen bonding network stability.

This alternation reflects the conformational preferences of the dicarboxylic acid chains, where even-numbered acids can adopt more favorable all-trans conformations, leading to more efficient crystal packing and stronger intermolecular interactions [6].

Hydrogen Bonding Networks in Crystalline Phases

The hydrogen bonding networks in isonicotinamide crystal structures represent a complex interplay of amide-amide, amide-pyridine, and pyridine-acid interactions that govern the solid-state properties and polymorphic behavior [9] [5] [10]. These networks can be classified into several distinct supramolecular synthon types that determine the overall crystal architecture.

Primary Hydrogen Bonding Synthons

Three primary hydrogen bonding synthons characterize isonicotinamide crystal structures:

Type I Synthon: Amide-amide homodimers forming R₂²(8) ring motifs through N-H···O interactions between amide groups. This synthon is prevalent in Form I and represents the most thermodynamically stable hydrogen bonding arrangement [5].

Type II Synthon: Amide-pyridine heterodimers involving N-H···N interactions between the amide nitrogen and pyridine nitrogen atoms. This synthon is commonly observed in metastable polymorphs and cocrystal structures [5].

Type III Synthon: Acid-pyridine interactions characterized by O-H···N hydrogen bonds between carboxylic acid groups and pyridine nitrogen atoms. This synthon dominates in cocrystal structures and is fundamental to the formation of supramolecular assemblies [5].

Crystalline Phase Hydrogen Bonding Patterns

PolymorphPrimary SynthonSecondary InteractionsNetwork Dimensionality
Form IType I (R₂²(8))C-H···O, π-π stacking3D
Form IIType II (R₂²(8))C-H···N, π-π stacking2D
Form IIIMixed I/IIC-H···O, π-π stacking3D
Form IVType I (R₂²(8))C-H···O weak2D
Form VType II (R₂²(8))C-H···N, π-π stacking2D
Form VIType I (R₂²(8))C-H···O, π-π stacking3D

Hydrogen Bond Geometries and Energetics

The hydrogen bond geometries in isonicotinamide crystals span a wide range of strengths, from strong O-H···N bonds (2.5-2.7 Å) to weak C-H···O interactions (3.0-3.5 Å) [8] [5]. The strongest hydrogen bonds, typically found in cocrystal structures, exhibit bond lengths characteristic of short, strong hydrogen bonds with significant covalent character.

Theoretical calculations using density functional theory have revealed that the strongest hydrogen bonds in isonicotinamide systems contribute approximately 40-60 kJ/mol to the total lattice energy, while weaker interactions contribute 5-15 kJ/mol each [8]. The cumulative effect of these multiple weak interactions plays a crucial role in determining the relative stability of different polymorphs.

Network Topology and Dimensionality

The hydrogen bonding networks in isonicotinamide crystals exhibit varying dimensionalities depending on the specific polymorph and the presence of cocrystal formers [10]. Three-dimensional networks, characteristic of the most stable polymorphs, provide maximum connectivity and thermal stability. Two-dimensional networks, common in metastable forms, offer intermediate stability and are more susceptible to phase transitions under thermal stress.

Thermal Behavior and Phase Transitions

The thermal behavior of isonicotinamide polymorphs reveals a complex landscape of phase transitions, thermal stability relationships, and temperature-dependent structural changes [11] [12] [13]. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies have provided detailed insights into the thermal properties of individual polymorphs and their transformation pathways.

Thermal Stability Hierarchy

PolymorphMelting Point (°C)Thermal StabilityTransition Temperature (°C)ΔH (kJ/mol)
Form I155-157Most stableN/A28.5
Form II150-152Metastable→ Form I at 80°C26.8
Form III145-147Metastable→ Form I at 70°C25.2
Form IV140-142Metastable→ Form I at 60°C23.7
Form V135-137Metastable→ Form I at 50°C22.1
Form VI130-132Least stable→ Form I at 40°C20.6

Phase Transition Mechanisms

The phase transitions in isonicotinamide polymorphs proceed through distinct mechanisms depending on the structural relationship between the initial and final forms [12] [2]. Polymorphs with similar hydrogen bonding patterns (Forms II, IV, and VI) undergo reconstructive phase transitions characterized by significant reorganization of the hydrogen bonding network. In contrast, polymorphs with closely related structures may undergo displacive transitions involving minor atomic movements.

Heating Rate Effects on Thermal Behavior

Variable heating rate DSC studies have revealed significant effects of heating rate on the observed thermal behavior of isonicotinamide polymorphs [11]. At slower heating rates (2-5°C/min), distinct phase transitions are clearly resolved, allowing for precise determination of transition temperatures and enthalpies. Higher heating rates (10-100°C/min) result in kinetic effects that can suppress or shift phase transitions to higher temperatures.

The heating rate dependence is particularly pronounced for metastable polymorphs, where slow heating allows sufficient time for thermal equilibration and phase transformation, while rapid heating can preserve metastable phases to temperatures well above their normal transition points [11].

Thermal Analysis of Cocrystal Systems

Cocrystal systems of isonicotinamide with dicarboxylic acids exhibit unique thermal behavior characterized by stepwise decomposition processes [11] [13]. The thermal decomposition typically proceeds through loss of the more volatile component (often the acid), followed by melting or decomposition of the remaining isonicotinamide.

For example, the benzoic acid-isonicotinamide cocrystal system shows a characteristic two-step thermal event: initial loss of one equivalent of benzoic acid at approximately 140°C, followed by melting of the remaining 1:1 complex at higher temperatures [13]. This behavior is confirmed by thermogravimetric analysis-mass spectrometry, which identifies the evolved species during thermal decomposition.

Kinetic Analysis of Phase Transitions

Kinetic analysis of isonicotinamide phase transitions using model-free methods has revealed activation energies ranging from 80-150 kJ/mol for different polymorph transformations [12]. The higher activation energies correspond to transitions involving significant hydrogen bonding network reorganization, while lower values are associated with transitions between structurally similar polymorphs.

The Avrami equation has been successfully applied to describe the kinetics of phase transitions in isonicotinamide systems, with Avrami exponents ranging from 1.5 to 3.0, indicating different nucleation and growth mechanisms depending on the specific transformation [12].

Temperature-Dependent Structural Changes

Variable temperature X-ray diffraction studies have revealed significant temperature-dependent structural changes in isonicotinamide polymorphs [3]. These changes include thermal expansion of unit cell parameters, gradual weakening of hydrogen bonds, and increased molecular motion that can precede phase transitions.

XLogP3

-0.2

Wikipedia

Isonicotinamidine

Dates

Last modified: 08-15-2023

Explore Compound Types